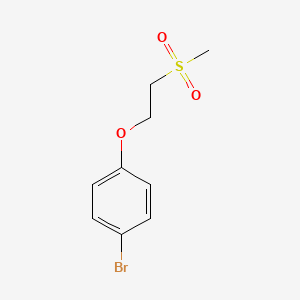

1-Bromo-4-(2-methanesulfonylethoxy)benzene

Description

1-Bromo-4-(2-methanesulfonylethoxy)benzene (CAS: 1178649-34-7) is a brominated aromatic compound featuring a methanesulfonyl-substituted ethoxy group at the para position of the benzene ring. Its molecular formula is C₉H₁₁BrO₃S, with a molecular weight of 295.15 g/mol . The sulfonylethoxy group imparts strong electron-withdrawing properties, enhancing the reactivity of the bromine atom in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings. This compound is valued in pharmaceutical and materials science research for its utility as a synthetic intermediate, particularly in constructing complex aromatic systems .

Properties

IUPAC Name |

1-bromo-4-(2-methylsulfonylethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3S/c1-14(11,12)7-6-13-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJNFFAPVJBJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-methanesulfonylethoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-(2-methanesulfonylethoxy)benzene. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to facilitate the electrophilic aromatic substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions helps in achieving high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-methanesulfonylethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol are typically used.

Major Products:

Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are the major products formed.

Scientific Research Applications

1-Bromo-4-(2-methanesulfonylethoxy)benzene is utilized in several scientific research fields:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules and materials.

Biology: It is used in the development of bioactive compounds and pharmaceuticals.

Medicine: It plays a role in the synthesis of potential therapeutic agents.

Industry: It is employed in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism by which 1-Bromo-4-(2-methanesulfonylethoxy)benzene exerts its effects involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom acts as a leaving group in substitution reactions, while the methanesulfonylethoxy group can influence the electronic properties of the benzene ring, affecting its reactivity .

Comparison with Similar Compounds

Sulfonyl-Containing Bromobenzenes

Compounds with sulfonyl groups exhibit distinct electronic effects due to the electron-withdrawing nature of the sulfonyl moiety.

Key Differences :

- The methanesulfonylethoxy group in the target compound introduces both electronic and steric effects. The ethoxy spacer increases solubility in polar solvents compared to directly substituted sulfonyl derivatives .

- In Pd-catalyzed reactions, the target compound’s bromine exhibits higher reactivity than methylsulfonyl-substituted analogs due to reduced steric hindrance .

Alkoxy-Substituted Bromobenzenes

Alkoxy groups influence solubility and electronic properties but lack the electron-withdrawing sulfonyl moiety.

Key Differences :

- The methanesulfonylethoxy group in the target compound provides stronger electron withdrawal than alkoxy or alkyl groups, facilitating nucleophilic aromatic substitution .

- Compared to difluoromethoxy derivatives, the sulfonylethoxy group offers better stability under basic conditions due to reduced hydrolytic susceptibility .

Ethynyl and Thienyl Derivatives

Compounds with conjugated systems or heterocycles demonstrate unique reactivity profiles.

Key Differences :

Biological Activity

1-Bromo-4-(2-methanesulfonylethoxy)benzene is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a methanesulfonyl ethoxy group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

- Chemical Formula : C10H13BrO3S

- Molecular Weight : 293.18 g/mol

- CAS Number : Not specified in the sources, but related compounds can be found in databases like PubChem.

The biological activity of this compound is believed to stem from its ability to interact with various cellular targets. Similar compounds have shown that:

- They can modulate enzyme activity by acting as inhibitors or substrates.

- They may interfere with cell signaling pathways, influencing cellular responses such as proliferation and apoptosis.

- The methanesulfonyl group may enhance solubility and bioavailability, allowing for better interaction with biological molecules.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies suggest that halogenated compounds can possess antimicrobial properties, potentially making them candidates for developing new antibiotics.

- Anticancer Properties : Research has shown that certain brominated compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to reduce inflammation, which could be beneficial in treating various inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

-

Antimicrobial Studies :

- A study on brominated aromatic compounds indicated significant antimicrobial activity against various bacterial strains. The presence of the bromine atom is often linked to enhanced activity due to its electronegativity and ability to form stable interactions with microbial targets.

-

Anticancer Research :

- In vitro studies have demonstrated that brominated compounds can inhibit the growth of cancer cell lines. For instance, a compound structurally similar to this compound was found to induce cell cycle arrest and apoptosis in human breast cancer cells.

-

Anti-inflammatory Mechanisms :

- Research has shown that similar sulfonyl-containing compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism through which they exert anti-inflammatory effects. This could be valuable for treating conditions like arthritis or inflammatory bowel disease.

Data Table: Biological Activities of Related Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.